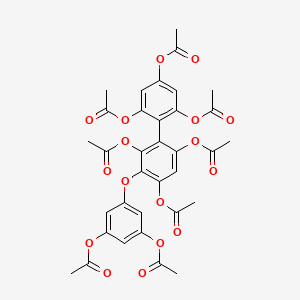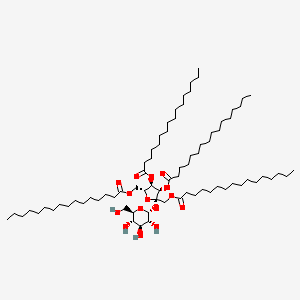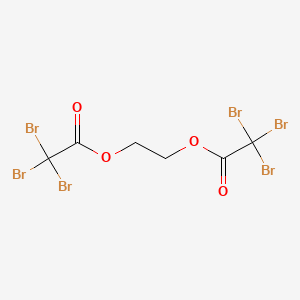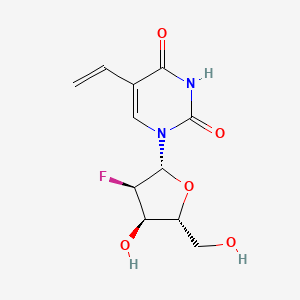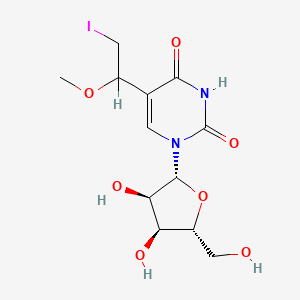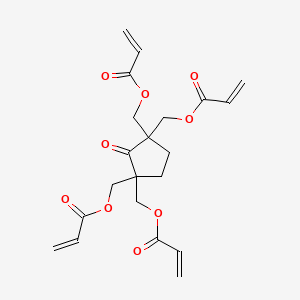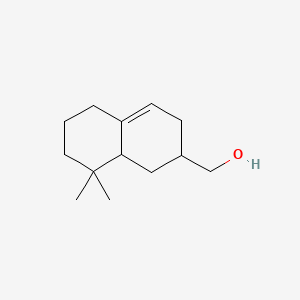
1,2,3,5,6,7,8,8a-Octahydro-8,8-dimethylnaphthalene-2-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,5,6,7,8,8a-Octahydro-8,8-dimethylnaphthalene-2-methanol is an organic compound with the molecular formula C15H24O. It is a derivative of naphthalene, characterized by its octahydro structure and the presence of a methanol group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 1,2,3,5,6,7,8,8a-Octahydro-8,8-dimethylnaphthalene-2-methanol can be achieved through several synthetic routesThe reaction conditions typically include the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature .
Industrial production methods may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production of the compound. The choice of solvents, catalysts, and reaction conditions can vary depending on the desired yield and purity of the final product .
Chemical Reactions Analysis
1,2,3,5,6,7,8,8a-Octahydro-8,8-dimethylnaphthalene-2-methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4)[3][3].
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Substitution reactions can introduce different functional groups into the molecule, leading to the formation of various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1,2,3,5,6,7,8,8a-Octahydro-8,8-dimethylnaphthalene-2-methanol has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2,3,5,6,7,8,8a-Octahydro-8,8-dimethylnaphthalene-2-methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
1,2,3,5,6,7,8,8a-Octahydro-8,8-dimethylnaphthalene-2-methanol can be compared with other similar compounds, such as:
Valencene: A sesquiterpene with a similar octahydro structure, used in fragrances and flavors.
Eremophylene: Another sesquiterpene with similar structural features, known for its biological activities.
Isoeremophilene: A stereoisomer of eremophylene with distinct chemical properties.
These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.
Properties
CAS No. |
93804-63-8 |
|---|---|
Molecular Formula |
C13H22O |
Molecular Weight |
194.31 g/mol |
IUPAC Name |
(8,8-dimethyl-2,3,5,6,7,8a-hexahydro-1H-naphthalen-2-yl)methanol |
InChI |
InChI=1S/C13H22O/c1-13(2)7-3-4-11-6-5-10(9-14)8-12(11)13/h6,10,12,14H,3-5,7-9H2,1-2H3 |
InChI Key |
NBXUINSCGNNOCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2=CCC(CC21)CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


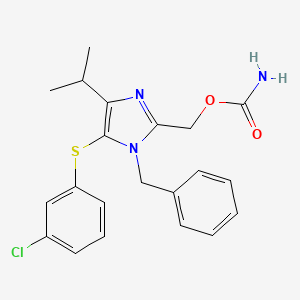
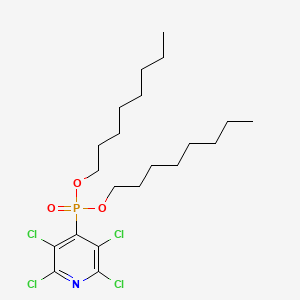
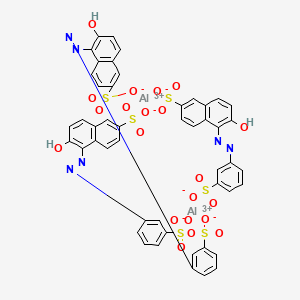
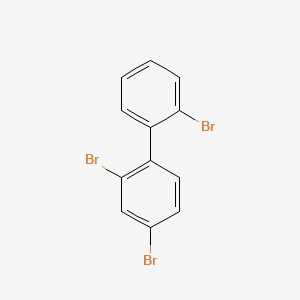
![2-Chloro-N-[2-(2-oxo-1-imidazolidinyl)ethyl]acetamide](/img/structure/B12684295.png)
![8-methylfuro[3,4-f][2]benzofuran-1,3,5,7-tetrone](/img/structure/B12684300.png)
